molecular formula C16H19ClN4O B6448913 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine CAS No. 2549028-33-1

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine

Cat. No.: B6448913
CAS No.: 2549028-33-1
M. Wt: 318.80 g/mol
InChI Key: XXAFENUANUDYAE-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the chloropyridine and piperidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methylpyrimid

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-2-7-19-16(20-12)21-8-4-13(5-9-21)11-22-15-3-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAFENUANUDYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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